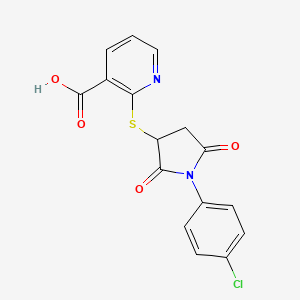

2-((1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid" is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. Nicotinic acid derivatives are of significant interest in pharmaceutical research due to their potential therapeutic applications, including their role as antioxidants and their affinity for nicotinic acetylcholine receptors .

Synthesis Analysis

The synthesis of nicotinic acid derivatives can involve various strategies, including palladium-catalyzed reactions, cyclization processes, and the use of reagents such as pyridine-2(1H)-thione . For example, the synthesis of related compounds has been achieved by reacting chloro-substituted pyrrolidine derivatives with different reagents to introduce various functional groups, which can lead to the formation of compounds with potent antioxidant activity . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives can be complex, often involving heterocyclic moieties and various substituents that can affect their chemical properties and biological activity. X-ray diffraction analysis is a common technique used to unambiguously assign the structure of such compounds . The presence of chloro, hydroxyl, and other substituents can significantly influence the molecular conformation and, consequently, the reactivity of these molecules.

Chemical Reactions Analysis

Nicotinic acid derivatives can undergo a range of chemical reactions, including cyclization to form heterocyclic compounds, condensation reactions, and reactions with reagents like hydrazine hydrate to yield pyrazolo[3, 4-b]pyridine derivatives . These reactions can be used to synthesize a variety of compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives, such as acid dissociation constants, can be determined using techniques like potentiometric titration. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. For instance, the acid dissociation constants can provide insight into the compound's ionization state at physiological pH, which is important for its absorption and distribution in the body .

Aplicaciones Científicas De Investigación

Industrial Applications of Nicotinic Acid

Nicotinic acid, also known as niacin, is an essential nutrient with wide applications in the food, pharmaceutical, and biochemical industries. Recent research focuses on eco-friendly methods to produce nicotinic acid from commercially available raw materials, highlighting the need for green chemistry approaches in industrial production. This effort aligns with the broader aim of reducing environmental burdens associated with chemical manufacturing processes (Lisicki, Nowak, & Orlińska, 2022).

Herbicidal Activity of Nicotinic Acid Derivatives

Nicotinic acid derivatives have been studied for their potential use as herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated significant herbicidal activity against various plants. This research could lead to the development of new, natural-product-based herbicides for agricultural use, presenting an eco-friendly alternative to traditional chemical herbicides (Yu et al., 2021).

Nicotinic Acid in Biochemical Research

Nicotinic acid plays a crucial role in the biochemical industry, especially in processes involving enzymatic conversion and reactive extraction. Studies have focused on intensifying the recovery of nicotinic acid using reactive extraction methods, which could enhance the efficiency of its production and separation in industrial applications. Such research contributes to the optimization of biochemical processes and the sustainable production of valuable compounds (Kumar, Wasewar, & Babu, 2008).

Insecticidal Applications

Research on nicotinic acid derivatives has also uncovered their potential as insecticides. Synthesis and testing of various derivatives have shown promising insecticidal activities against a range of pests, offering a potential avenue for the development of new pest control agents. This application underscores the versatility of nicotinic acid derivatives in contributing to agricultural pest management solutions (Deshmukh, Patil, & Shripanavar, 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

It’s worth noting that similar compounds have been observed to interact with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways .

Result of Action

Similar compounds have been observed to have diverse pharmacological effects .

Action Environment

Environmental factors can significantly impact the effectiveness of similar compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O4S/c17-9-3-5-10(6-4-9)19-13(20)8-12(15(19)21)24-14-11(16(22)23)2-1-7-18-14/h1-7,12H,8H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTPSWWTNFEMPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SC3=C(C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B3012731.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)

![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)

![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)

![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)